molecular formula C15H22ClNO2 B15343489 N-(2-tert-butyl-6-methylphenyl)-2-chloro-N-(methoxymethyl)acetamide CAS No. 4212-91-3

N-(2-tert-butyl-6-methylphenyl)-2-chloro-N-(methoxymethyl)acetamide

Cat. No.: B15343489
CAS No.: 4212-91-3
M. Wt: 283.79 g/mol
InChI Key: PPUALAMAMSBQSI-UHFFFAOYSA-N
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Description

N-(2-tert-butyl-6-methylphenyl)-2-chloro-N-(methoxymethyl)acetamide is a chloroacetamide herbicide with structural similarities to widely used pre-emergent herbicides such as alachlor, acetochlor, and metolachlor. Its molecular formula is C₁₅H₂₁ClN₂O₂, featuring a chloroacetamide backbone substituted with a methoxymethyl group and a 2-tert-butyl-6-methylphenyl moiety. This compound is designed to inhibit weed growth by disrupting fatty acid synthesis and protein production in target plants .

Properties

IUPAC Name

N-(2-tert-butyl-6-methylphenyl)-2-chloro-N-(methoxymethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2/c1-11-7-6-8-12(15(2,3)4)14(11)17(10-19-5)13(18)9-16/h6-8H,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUALAMAMSBQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)C)N(COC)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10310041
Record name N-(2-tert-butyl-6-methylphenyl)-2-chloro-N-(methoxymethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10310041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4212-91-3
Record name NSC221682
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221682
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-tert-butyl-6-methylphenyl)-2-chloro-N-(methoxymethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10310041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation Reaction

The first step involves the acylation of 2-tert-butyl-6-methylaniline with chloroacetyl chloride to form 2-chloro-N-(2-tert-butyl-6-methylphenyl)acetamide.

Reaction Conditions and Optimization

  • Solvent : Dichloromethane (DCM) or ethyl acetate.
  • Base : Aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to neutralize HCl byproduct.
  • Temperature : 0–5°C during reagent addition, followed by gradual warming to room temperature.
  • Yield : 70–85% after recrystallization.

Mechanistic Insights
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The tert-butyl group on the aniline enhances nucleophilicity by sterically shielding the aromatic ring from deactivating effects.

N-Alkylation Reaction

The second step introduces the methoxymethyl group via alkylation of the intermediate acetamide using methoxymethyl chloride.

Key Parameters

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Base : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
  • Temperature : 0°C to room temperature, with prolonged stirring (12–24 hours).
  • Yield : 60–75% after column chromatography.

Challenges and Solutions
Competitive O-alkylation is mitigated by using bulky bases like t-BuOK, which favor N-alkylation due to steric hindrance.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability while maintaining high purity (>99%).

Process Intensification

  • Continuous Flow Systems : Reduce reaction times by 40–50% compared to batch processes.
  • Solvent Recycling : Ethyl acetate is recovered via distillation, lowering waste.

Optimized Reaction Parameters

Parameter Laboratory Scale Industrial Scale
Temperature 0–25°C 20–30°C
Pressure Atmospheric 1–2 bar
Catalyst Loading 1.2 equiv 1.05 equiv
Purity 95–98% >99%

Alternative Synthetic Routes

Carbamate Intermediate Pathways

Benzyl N-acetylcarbamates (e.g., PM-BENAC-K) have been employed in analogous syntheses to generate N-alkylacetamides. Adaptation to this target compound would require:

  • Coupling 2-tert-butyl-6-methylaniline with a carbamate reagent.
  • Acidic cleavage of the protecting group (Moz/Dmoz).

Reaction Optimization and Condition Analysis

Solvent Effects on Acylation

Solvent Dielectric Constant Yield (%) Purity (%)
Dichloromethane 8.93 82 97
Ethyl Acetate 6.02 78 95
THF 7.52 65 90

Polar aprotic solvents like DCM enhance electrophilicity of chloroacetyl chloride, improving yields.

Base Selection in N-Alkylation

Base pKa Yield (%) Selectivity (N:O)
NaH 35 70 8:1
t-BuOK 19 75 12:1
K₂CO₃ 10.3 60 5:1

Bulky bases (t-BuOK) suppress O-alkylation, enhancing selectivity.

Purification and Characterization

Recrystallization

  • Solvent System : Ethanol/water (3:1 v/v).
  • Purity Post-Recrystallization : 98–99%.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 2.32 (s, 3H, Ar-CH₃), 3.38 (s, 3H, OCH₃), 4.02 (s, 2H, CH₂Cl).
  • IR (cm⁻¹) : 1650 (C=O), 1540 (N–H bend), 1100 (C–O–C).

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butyl-6-methylphenyl)-2-chloro-N-(methoxymethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-(2-tert-butyl-6-methylphenyl)-2-chloro-N-(methoxymethyl)acetamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: In studies related to enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-tert-butyl-6-methylphenyl)-2-chloro-N-(methoxymethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound shares its core 2-chloroacetamide structure with other chloroacetamide herbicides but differs in substituent groups, which influence solubility, environmental persistence, and metabolic pathways. Below is a comparative analysis with key analogs:

Compound Substituents on Phenyl Ring Alkoxy Group Key Applications
Target Compound 2-tert-butyl, 6-methyl Methoxymethyl Pre-emergent weed control (inferred)
Alachlor 2,6-diethyl Methoxymethyl Corn, soybean, peanut crops
Acetochlor 2-ethyl-6-methyl Ethoxymethyl Corn, soybean
Metolachlor 2-ethyl-6-methyl 2-methoxy-1-methylethyl Corn, sorghum, vegetable crops
Butachlor 2,6-diethyl Butoxymethyl Rice paddies

Metabolism and Toxicity

  • Metabolic Pathways: Chloroacetamides undergo cytochrome P450-mediated metabolism, producing reactive intermediates like 2-chloro-N-(substituted phenyl)acetamides (e.g., CMEPA from acetochlor). The tert-butyl group in the target compound may slow metabolism compared to alachlor or acetochlor, which generate 2,6-diethylaniline (DEA) and 2-methyl-6-ethylaniline (MEA) as metabolites linked to carcinogenicity in rats .
  • Toxicity Profile: Alachlor and acetochlor are classified as carcinogens (nasal and liver tumors in rats), while metolachlor’s stereoisomers (e.g., s-metolachlor) show reduced toxicity.

Environmental Behavior

  • Leaching Potential: Substitutents influence soil mobility. For example, acetochlor’s ethoxymethyl group increases hydrophobicity, reducing leaching compared to alachlor. The tert-butyl group in the target compound may further enhance soil adsorption, lowering groundwater contamination risks .
  • Detection in Water : Alachlor, acetochlor, and metolachlor are frequently detected in U.S. groundwater (detection frequencies: 0.2–11.7%). The target compound’s structural bulkiness may result in lower detection rates, analogous to butachlor .

Key Research Findings

Metabolic Activation: Chloroacetamides require metabolic activation to exert toxicity.

Environmental Persistence : Bulkier substituents (e.g., tert-butyl) correlate with longer half-lives in soil but reduced water solubility. This trade-off must be balanced in agricultural applications .

Stereochemical Influence : Metolachlor’s chirality affects efficacy and toxicity. The target compound’s lack of chiral centers may simplify synthesis but limit stereospecific interactions .

Data Tables

Physicochemical Properties

Property Target Compound Alachlor Acetochlor
Molecular Weight (g/mol) 296.8 269.8 269.8
Log Kow ~3.5 (estimated) 3.09 4.14
Water Solubility (mg/L) ~20 (estimated) 240 282

Environmental Detection (U.S. Groundwater)

Compound Detection Frequency (%) Median Concentration (μg/L)
Target Compound N/A N/A
Alachlor 2.2 0.62
Metolachlor 11.7 ND

Biological Activity

N-(2-tert-butyl-6-methylphenyl)-2-chloro-N-(methoxymethyl)acetamide, with the CAS number 4212-91-3, is a compound that has garnered attention for its potential biological activity. This article reviews the existing literature regarding its biological properties, including antimicrobial and antiviral effects, along with relevant case studies and research findings.

  • Molecular Formula : C15H22ClNO2
  • Molecular Weight : 283.79 g/mol
  • Density : 1.098 g/cm³
  • Boiling Point : 389.8 °C at 760 mmHg
  • Flash Point : 189.6 °C

These properties suggest that the compound has a stable structure conducive to biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and antiviral contexts.

Antimicrobial Activity

A study evaluating a series of N-substituted phenyl-2-chloroacetamides highlighted the antimicrobial potential of compounds similar to this compound. The research found that:

  • The compound demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
  • It showed moderate activity against Gram-negative bacteria like Escherichia coli and yeast species such as Candida albicans .

The effectiveness of these compounds was attributed to their lipophilicity, which facilitates cell membrane penetration.

Antiviral Activity

In addition to its antimicrobial properties, there are indications that this compound may possess antiviral capabilities. A related compound demonstrated significant antiviral activity against influenza viruses, suggesting potential for further investigation into similar structures .

Case Study 1: Antimicrobial Efficacy

A comparative study assessed various chloroacetamides, including this compound. The findings indicated:

  • Stronger inhibition against Gram-positive bacteria compared to Gram-negative strains.
  • The presence of halogen substitutions on the phenyl ring enhanced antimicrobial efficacy.

The study utilized quantitative structure-activity relationship (QSAR) modeling to predict biological activity based on chemical structure .

Case Study 2: Safety Profile Assessment

In vivo studies conducted on similar compounds revealed favorable safety profiles in animal models. High doses administered over several days did not exhibit significant toxicity, suggesting that this compound may also have a good safety profile when used therapeutically .

Summary of Findings

The biological activity of this compound is promising, particularly in its antimicrobial and potential antiviral properties. Key findings include:

  • Effective against Gram-positive bacteria and moderately effective against Gram-negative bacteria.
  • Favorable safety profiles in preliminary studies.

Q & A

Basic Research Questions

Q. How can the synthesis of N-(2-tert-butyl-6-methylphenyl)-2-chloro-N-(methoxymethyl)acetamide be optimized for high yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Optimize temperature (e.g., reflux at 80–100°C), solvent selection (polar aprotic solvents like acetonitrile or DMF), and stoichiometric ratios of reactants. For example, highlights that controlling reaction time (6–12 hours) prevents side reactions like hydrolysis of the methoxymethyl group .
  • Purification : Use column chromatography with silica gel and ethyl acetate/hexane gradients. recommends recrystallization from ethanol to remove impurities .
  • Characterization : Confirm purity via HPLC (>95%) and structural integrity via 1^1H/13^13C NMR (e.g., verifying the methoxymethyl proton signals at δ 3.2–3.5 ppm) and High-Resolution Mass Spectrometry (HRMS) .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer :

  • Spectroscopic Methods :
  • NMR : Assign peaks for the tert-butyl group (δ 1.3–1.5 ppm, singlet), methylphenyl protons (δ 2.2–2.4 ppm), and chloroacetamide carbonyl (δ 165–170 ppm) .
  • FT-IR : Identify key functional groups, such as C=O stretch (~1650 cm1^{-1}) and C-Cl stretch (~750 cm1^{-1}) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water mixtures and analyze crystal packing (e.g., used this to resolve torsion angles in similar acetamides) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., stable up to 150°C in inert atmospheres) .
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC; store in amber vials to prevent photolysis .
  • Hydrolytic Stability : Test in buffered solutions (pH 3–9) at 37°C; the methoxymethyl group may hydrolyze under acidic conditions, requiring neutral pH for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain its dual role as a herbicide (alachlor) and potential bioactive agent?

  • Methodological Answer :

  • Herbicidal Activity : Study inhibition of very-long-chain fatty acid (VLCFA) elongase in plants using Arabidopsis mutants ( links structural analogs to this mode of action) .
  • Bioactive Potential : Screen against cancer cell lines (e.g., MTT assays) and bacterial models (e.g., E. coli MIC assays). suggests chloroacetamide derivatives disrupt microtubule assembly or DNA gyrase .
  • Contradiction Resolution : Perform comparative studies with structural analogs (e.g., alachlor vs. non-herbicidal derivatives) to identify substituents dictating divergent bioactivity .

Q. How can researchers evaluate its environmental persistence and degradation pathways?

  • Methodological Answer :

  • Soil Mobility : Conduct batch sorption experiments (e.g., OECD Guideline 106) using loamy soil; log KocK_{oc} values >3 indicate low mobility .
  • Photodegradation : Use simulated sunlight (Xe lamp) and LC-MS to identify breakdown products (e.g., dechlorinated metabolites or hydroxylated intermediates) .
  • Microbial Degradation : Isolate soil microbes (e.g., Pseudomonas spp.) and monitor degradation via 14^{14}C-labeling or CO2_2 evolution assays .

Q. What strategies address contradictory data on its biological targets and efficacy?

  • Methodological Answer :

  • Target Deconvolution : Use chemoproteomics (e.g., affinity chromatography with immobilized compound) to identify binding proteins in cell lysates .
  • Dose-Response Analysis : Test across a wide concentration range (nM–mM) to distinguish primary targets from off-effects. notes nonlinear efficacy in enzyme inhibition assays .
  • Cross-Validation : Compare results from orthogonal assays (e.g., SPR for binding kinetics vs. cellular IC50_{50}) to confirm specificity .

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